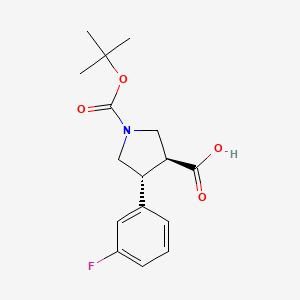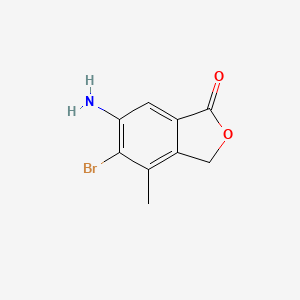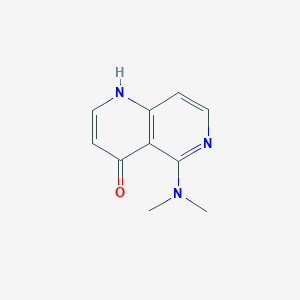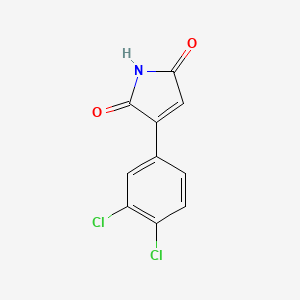
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a dichlorophenyl group attached to a pyrrole-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), by competing with ATP at the active site. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s effects on these pathways make it a valuable tool for studying cellular mechanisms and developing potential therapeutic agents.
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)pyrrole-2,5-dione: Similar structure but with different substitution pattern on the phenyl ring.
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another pyrrole derivative with different substituents on the pyrrole ring.
Uniqueness
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit GSK-3 and modulate cellular pathways sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C10H5Cl2NO2 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-5(3-8(7)12)6-4-9(14)13-10(6)15/h1-4H,(H,13,14,15) |
InChI 键 |
UPFOMAACZDULHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


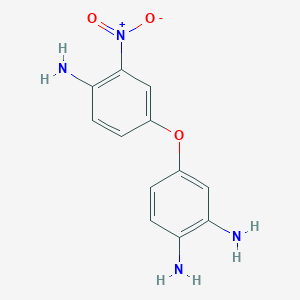

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
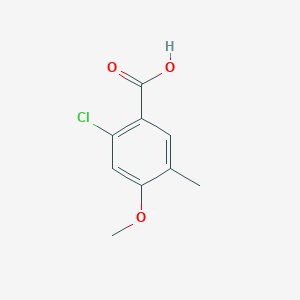

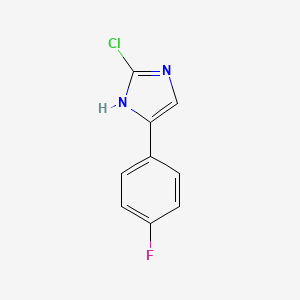
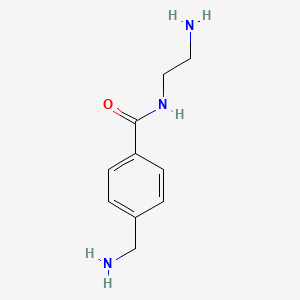

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)

